

An In-depth Technical Guide to the Discovery and Development of ATN-161

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Compound of Interest

Compound Name: ATN-161 trifluoroacetate salt

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Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide developed as an antagonist of several integrins, including $\alpha5\beta1$, $\alpha\nu\beta3$, and $\alpha\nu\beta5$.[1] Derived from the synergy region of fibronectin, it represents a non-RGD-based approach to inhibiting integrin function.[1][2] Integrins, particularly $\alpha5\beta1$, are crucial for endothelial cell adhesion and migration, playing a key role in tumor angiogenesis and progression.[2][3] ATN-161 was investigated for its potential as an antiangiogenic and antineoplastic agent. Preclinical studies demonstrated its ability to inhibit tumor growth and metastasis in various animal models, primarily through the disruption of new blood vessel formation.[4][5] The compound advanced to Phase II clinical trials, having shown a favorable safety profile in Phase I studies where it was well-tolerated without reaching a maximum tolerated dose (MTD).[1][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of ATN-161, presenting key data and experimental methodologies.

Discovery and Rationale

ATN-161 was engineered from the PHSRN synergy region of human fibronectin, an extracellular matrix protein involved in tumor angiogenesis and metastasis.[1] The core innovation was the substitution of an arginine residue with cysteine, resulting in the Ac-PHSCN-NH2 sequence.[1] This modification was critical for its biological activity. The rationale for targeting integrins stems from their overexpression on activated endothelial cells and many



tumor cells, where they mediate cell-cell and cell-matrix interactions essential for angiogenesis, tumor growth, and metastasis.[2][3] Unlike many integrin inhibitors that target the RGD (arginine-glycine-aspartate) binding site, ATN-161 was designed to interact with a different site, potentially offering a distinct mechanism of inhibition.[2][6]

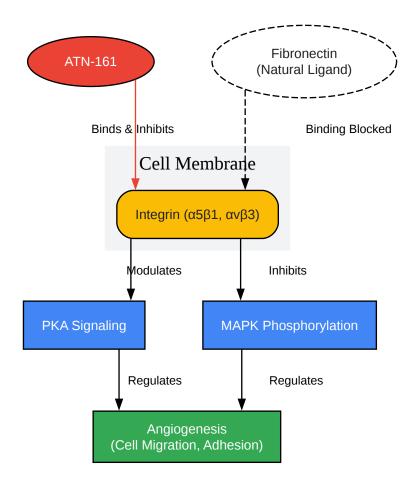
Mechanism of Action

ATN-161 functions as a small peptide antagonist of integrin $\alpha 5\beta 1$ and other $\beta 1$ -containing integrins.[5] It is hypothesized that the free cysteine thiol in ATN-161 forms a disulfide bond with its integrin target, blocking the disulfide interchange necessary for integrin activation and thereby locking it in an inactive state.[4][5] This non-competitive inhibition prevents the binding of natural ligands like fibronectin.[6]

The blockade of integrin signaling by ATN-161 disrupts several downstream pathways critical for angiogenesis and cell survival:

- Inhibition of Angiogenesis: By binding to integrins on activated endothelial cells, ATN-161 inhibits their migration and adhesion, which are fundamental steps in the formation of new blood vessels.[2][3] This antiangiogenic effect was observed directly in preclinical models.[1]
 [4]
- Modulation of Signaling Pathways: ATN-161 has been shown to significantly inhibit the
 phosphorylation of Mitogen-Activated Protein Kinase (MAPK).[5] Furthermore, its
 antiangiogenic activity in a Matrigel plug model could be reversed by inhibitors of protein
 kinase A (PKA), suggesting that its effects are mediated by modulating integrin signaling in a
 PKA-dependent manner.[1]





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Caption: Mechanism of Action of ATN-161.

Preclinical Development

The preclinical evaluation of ATN-161 involved a range of in vitro and in vivo studies to characterize its activity and safety profile.

In Vitro Studies

In vitro assays confirmed the biological activity of ATN-161 on endothelial and tumor cells. The peptide was shown to inhibit the PHSRN-induced basement membrane invasion of human (DU145) and rat (MLL) prostate cancer cell lines.[4] In studies using human choroidal endothelial cells (hCECs), ATN-161 effectively inhibited VEGF-induced cell migration and capillary tube formation in a dose-dependent manner, with effects starting at a concentration of 100 nM.[7] However, it did not significantly affect the proliferation of hCECs or certain tumor cell lines, suggesting its primary mechanism is not direct cytotoxicity.[5][7]



In Vivo Studies

Animal models were crucial in demonstrating the anti-tumor and anti-angiogenic efficacy of ATN-161.

- Anti-Tumor Efficacy: Systemic administration of ATN-161 markedly reduced primary tumor growth and metastasis in models of prostate cancer, breast cancer, and Lewis lung carcinoma.[1][4][5] In some models, treatment resulted in an eight- to 10-fold reduction in blood vessel density within the tumor tissue.[4]
- Anti-Angiogenesis Models: In the Matrigel plug model, ATN-161 showed a dose-dependent inhibition of angiogenesis, with statistically significant effects at concentrations of 1 and 10 µmol/L.[1]
- Pharmacokinetics and Biodistribution: A labeled analogue, ATN-453, was shown to localize
 specifically to neovessels rather than pre-existing vasculature.[1] While ATN-161 has a short
 plasma half-life, its half-life within tumor tissue was found to be much longer, suggesting
 target retention.[1][4]
- Dose-Response: A key finding across several preclinical models was a U-shaped dose-response curve, where optimal efficacy was observed within a specific dose range (1 to 10 mg/kg), with diminished effects at higher doses.[1][8] This presented a challenge for clinical dose selection and highlighted the importance of pharmacodynamic biomarkers.[8]
- Safety and Toxicology: Preclinical toxicology studies in rats and primates showed no
 consistent evidence of toxicity except at extremely high, supratherapeutic doses, indicating a
 large therapeutic index.[1][4]

Table 1: Summary of Preclinical In Vivo Efficacy and Dosing



Model Type	Cancer/Conditi on	Key Findings	Effective Dose Range	Citation(s)
Xenograft	MLL Prostate Cancer	Reduced primary tumor growth and metastasis; 8- 10 fold lower blood vessel density.	5 mg/kg	[4]
Xenograft	Breast Cancer	Significant dose- dependent decrease in tumor volume and metastasis.	Not specified	[5]
Orthotopic	Lewis Lung Carcinoma	Tumor growth inhibition, exhibited U-shaped doseresponse.	1-10 mg/kg (thrice weekly)	[8]
Angiogenesis	Matrigel Plug	Dose-dependent inhibition of angiogenesis.	1-10 μmol/L (in Matrigel)	[1]

 $|\ \ Angiogenesis\ |\ \ Laser-induced\ \ CNV\ |\ \ Inhibited\ \ choroidal\ \ neovascularization\ \ leakage\ \ and\ \ lesion\ \ size.\ |\ \ Not\ \ specified\ |[7]\ |$



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Caption: Generalized Preclinical Evaluation Workflow for ATN-161.

Clinical Development

ATN-161 advanced into clinical trials for patients with advanced solid tumors and has reached Phase II.[1][9]

Phase I Trial

A first-in-human, dose-escalation Phase I study was conducted to evaluate the safety, toxicity, and pharmacokinetics of ATN-161.

- Study Design: Patients with advanced solid tumors received ATN-161 as a 10-minute infusion three times per week.[4][10] The study enrolled sequential cohorts across eight different dose levels.[4]
- Safety and Tolerability: The drug was well-tolerated at all dose levels assessed.[4][10] No dose-limiting toxicities were identified, and a maximum tolerated dose (MTD) was not reached.[1][4] The maximum administered dose was defined as 16 mg/kg.[4]
- Efficacy: While there were no objective clinical responses (e.g., tumor shrinkage), approximately one-third of the patients in the study experienced prolonged stable disease, with some receiving treatment for over 280 days.[4][10]
- Pharmacokinetics: The trial confirmed the rapid plasma clearance and high tissue distribution observed in preclinical studies.[4]

Table 2: Phase I Dose Escalation Cohorts



Cohort	Dose Level (mg/kg)
1	0.1
2	0.25
3	0.5
4	1.0
5	2.0
6	4.0
7	8.0
8	16.0

Data from the Phase I trial of ATN-161 in patients with solid tumors.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the evaluation of ATN-161.

Protocol: In Vitro Endothelial Cell Migration Assay (Boyden Chamber)

This assay evaluates the ability of ATN-161 to inhibit the migration of endothelial cells toward a chemoattractant.

- Cell Preparation: Culture human endothelial cells (e.g., hCECs or HUVECs) to ~70-80% confluence.
 Serum-starve the cells for 4-6 hours prior to the assay to reduce basal migration.
- Chamber Preparation: Use a 24-well plate with Boyden chamber inserts (e.g., 8.0 μm pore size). Coat the underside of the insert membrane with an extracellular matrix protein like fibronectin (10 μg/mL) and allow it to dry.
- Assay Setup:



- Add 600 μL of endothelial cell medium containing a chemoattractant (e.g., 20 ng/mL VEGF) to the lower wells of the 24-well plate.[7]
- o In the upper chamber, add 100 μL of serum-free medium containing the endothelial cells (e.g., 5×10^4 cells).
- Add ATN-161 at various concentrations (e.g., 1 nM to 100 μM) or a vehicle control to the upper chamber along with the cells.[7] Include a negative control (no VEGF) and a positive control (VEGF alone).
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
- Quantification:
 - Remove the inserts and carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
 - Fix the migrated cells on the bottom side of the membrane with methanol and stain with a solution such as Crystal Violet or DAPI.
 - Count the number of migrated cells in several high-power fields under a microscope.
 Calculate the average and compare treated groups to the VEGF control.

Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay assesses the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of ATN-161.

- Matrigel Preparation: Thaw growth factor-reduced Matrigel on ice. On ice, mix Matrigel with pro-angiogenic factors such as VEGF (e.g., 300 ng/mL) and FGF-2 (e.g., 800 ng/mL).[1]
- Test Article Incorporation: For test groups, add ATN-161 to the liquid Matrigel mixture at desired final concentrations (e.g., 1 μmol/L and 10 μmol/L).[1] Prepare a vehicle control group containing only the growth factors.
- Animal Injection: Anesthetize mice (e.g., C57BL/6). Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse. The Matrigel will form a solid plug at body temperature.



- Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.
- Analysis:
 - Excise the Matrigel plugs from the euthanized mice.
 - Visually inspect and photograph the plugs to assess vascularization (redness).
 - Quantify angiogenesis by measuring the hemoglobin content of the plugs using a Drabkin's reagent-based assay. Homogenize the plugs and measure absorbance at 540 nm.
 - Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers like CD31 to quantify microvessel density.

Conclusion and Future Directions

ATN-161 is a novel peptide-based integrin antagonist that demonstrated a clear biological rationale and promising anti-angiogenic and anti-tumor activity in preclinical models.[1] Its favorable safety profile in a Phase I clinical trial supported further investigation.[4] However, the observation of a U-shaped dose-response curve and the lack of objective responses in early clinical studies highlight the complexities of translating this class of targeted therapy.[1][4] Future development for ATN-161 or similar agents may require the identification and validation of pharmacodynamic biomarkers to establish a biologically active dose in patients.[1] Additionally, exploring its use in combination with chemotherapy or other targeted agents, where it has shown additive effects in preclinical studies, could be a promising therapeutic strategy.[4] The unique mechanism of ATN-161 continues to make it and the integrin pathway valuable subjects of study in oncology and other angiogenesis-dependent diseases.[7]

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